1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine
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Overview
Description
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an amino alcohol with a suitable halogenating agent to form the azetidine ring.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a suitable bromophenyl halide and a base.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction using an appropriate ethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are often used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may result in deprotected or reduced forms of the compound.
Scientific Research Applications
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: A compound with a similar bromophenyl group but different overall structure.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: Another Boc-protected compound with a bromophenyl group.
3-Bromomethylphenylboronic acid pinacol ester: A boronic ester with a bromophenyl group.
Uniqueness
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is unique due to its azetidine ring structure, which imparts distinct chemical reactivity and potential applications. The combination of the Boc protecting group, bromophenyl group, and ethylamino substituent further enhances its versatility and utility in various research and industrial contexts.
Properties
CAS No. |
887579-86-4 |
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Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-8-7-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |
InChI Key |
DDGAECCTDPXGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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